N'-naphthalen-2-ylmethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Naphthalen-2-ylmethanimidamide is an organic compound that belongs to the class of naphthalenes, which are characterized by two fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-naphthalen-2-ylmethanimidamide typically involves the reaction of naphthalene derivatives with suitable reagents. One common method is the reaction of 2-naphthylamine with formamide under acidic conditions to yield the desired product. The reaction is usually carried out at elevated temperatures to facilitate the formation of the imidamide group.
Industrial Production Methods: Industrial production of N’-naphthalen-2-ylmethanimidamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N’-Naphthalen-2-ylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the imidamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: Naphthalene-2-carboxylic acid derivatives.
Reduction: Naphthalen-2-ylmethanamine.
Substitution: Various halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
N’-Naphthalen-2-ylmethanimidamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of N’-naphthalen-2-ylmethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Naphthalene: A simpler structure with two fused benzene rings, used in the production of dyes and as a moth repellent.
2-Naphthylamine: An amine derivative of naphthalene, used in the synthesis of dyes and as an intermediate in organic synthesis.
Naphthalene-2-carboxylic acid: An oxidized derivative of naphthalene, used in the production of various chemicals.
Uniqueness: N’-Naphthalen-2-ylmethanimidamide is unique due to its imidamide group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications, distinguishing it from simpler naphthalene derivatives.
Properties
CAS No. |
40450-72-4 |
---|---|
Molecular Formula |
C11H10N2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
N'-naphthalen-2-ylmethanimidamide |
InChI |
InChI=1S/C11H10N2/c12-8-13-11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H2,12,13) |
InChI Key |
PTHHIWSMZYUACU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.